molecular formula C14H17N3O5S B345986 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-53-7

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B345986
CAS No.: 898641-53-7
M. Wt: 339.37g/mol
InChI Key: QZSLOOCZRZLWHX-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration: Introduction of the nitro group into the imidazole ring.

    Sulfonylation: Attachment of the sulfonyl group to the phenyl ring.

    Ethoxylation: Introduction of the ethoxy group to the phenyl ring.

    Methylation: Addition of methyl groups to the phenyl and imidazole rings.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is utilized in various fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of enzyme inhibition and protein interactions.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group, sulfonyl group, and other functional groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methylbenzimidazole
  • 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-4-methylimidazole

Uniqueness: 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-5-22-12-6-9(2)10(3)7-13(12)23(20,21)16-11(4)15-8-14(16)17(18)19/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSLOOCZRZLWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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